1-Oxa-8-thiaspiro[5.5]undecan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-8-thiaspiro[55]undecan-4-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and sulfur atoms within its spiro ring system
Vorbereitungsmethoden
The synthesis of 1-Oxa-8-thiaspiro[5.5]undecan-4-one typically involves the reaction of specific precursors under controlled conditions. One common synthetic route includes the use of aliphatic aldehydes and methyl vinyl ketone through a Robinson annelation reaction, followed by hydrogenation to yield the desired spirocyclic structure . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Analyse Chemischer Reaktionen
1-Oxa-8-thiaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
1-Oxa-8-thiaspiro[5.5]undecan-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure allows it to interact with various biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Oxa-8-thiaspiro[5.5]undecan-4-one exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Oxa-8-thiaspiro[5.5]undecan-4-one can be compared with other spirocyclic compounds such as:
1-Oxa-9-thiaspiro[5.5]undecan-4-amine: Similar in structure but with an amine group, leading to different reactivity and applications.
3-Heterospiro[5.5]undecan-9-ones: These compounds have different heteroatoms in the spiro ring, resulting in varied chemical properties and uses. The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C9H14O2S |
---|---|
Molekulargewicht |
186.27 g/mol |
IUPAC-Name |
1-oxa-8-thiaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C9H14O2S/c10-8-2-4-11-9(6-8)3-1-5-12-7-9/h1-7H2 |
InChI-Schlüssel |
LTKWCWCLUVOFDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC(=O)CCO2)CSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.